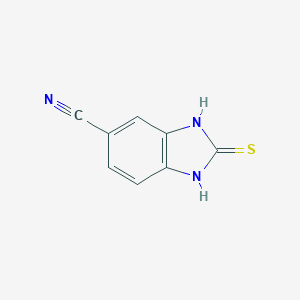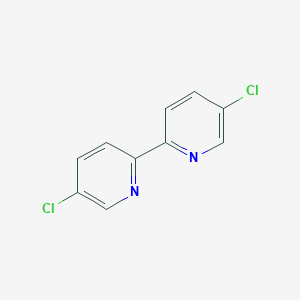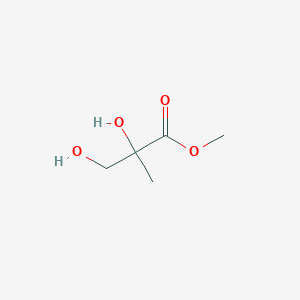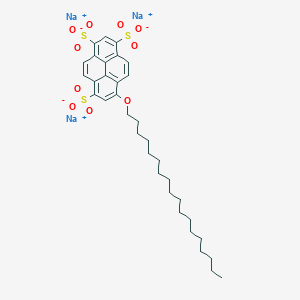
Oxymorphone 4-nitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Oxypnph involves the reaction of oxymorphone with p-nitrophenylhydrazine. This reaction typically occurs under acidic conditions, facilitating the formation of the hydrazone bond. The reaction can be summarized as follows:
Synthetic Route: Oxymorphone is reacted with p-nitrophenylhydrazine in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Industrial Production: Industrial production methods for Oxypnph would likely involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity of the product.
化学反応の分析
Oxypnph undergoes several types of chemical reactions, including:
Oxidation: Oxypnph can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Oxypnph can lead to the formation of the corresponding amine derivative.
Substitution: The nitro group in Oxypnph can undergo substitution reactions, particularly nucleophilic aromatic substitution, to form different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylhydrazones.
科学的研究の応用
Oxypnph has been extensively studied for its applications in various fields:
Chemistry: In chemistry, Oxypnph is used as a reagent for studying hydrazone formation and its reactivity.
Biology: In biological research, Oxypnph is used to study the binding properties of opioid receptors and their pharmacological effects.
Medicine: Medically, Oxypnph has been investigated for its analgesic properties and potential use as a pain management drug.
作用機序
The mechanism of action of Oxypnph involves its binding to opioid receptors in the brain. It primarily targets the mu1 and mu2 opioid receptors, leading to prolonged inhibition of radiolabeled opioid binding. This binding results in analgesic effects by modulating pain perception pathways in the central nervous system. The prolonged action of Oxypnph is attributed to its persistent receptor occupation, even after extensive washing .
類似化合物との比較
Oxypnph is compared with other similar compounds such as oxymorphone, oxymorphonazine, and other phenylhydrazone derivatives:
Oxymorphone: Oxymorphone is a potent opioid analgesic, but Oxypnph has a longer duration of action due to its persistent receptor binding.
Oxymorphonazine: Oxymorphonazine also produces prolonged analgesia, but Oxypnph is more effective in maintaining receptor occupation.
Other Phenylhydrazone Derivatives: Similar compounds include various phenylhydrazone derivatives of oxymorphone, which differ in their potency and duration of action.
Oxypnph stands out due to its unique ability to maintain prolonged receptor binding, making it a valuable compound for pain management research.
特性
CAS番号 |
101365-17-7 |
|---|---|
分子式 |
C23H24N4O5 |
分子量 |
436.5 g/mol |
IUPAC名 |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
InChIキー |
DPKGAKCNOIPMOW-QINNMFRESA-N |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
異性体SMILES |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
正規SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
同義語 |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
![N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide](/img/structure/B9987.png)
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)




